![molecular formula C52H56BF24N B065473 Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium CAS No. 171261-33-9](/img/structure/B65473.png)
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ドビチニブは、線維芽細胞増殖因子受容体(FGFR1、FGFR2、およびFGFR3)、血管内皮増殖因子受容体(VEGFR1、VEGFR2、およびVEGFR3)、および血小板由来増殖因子受容体(PDGFR)などを標的としています .
2. 製法
合成経路と反応条件: ドビチニブの合成は、市販の出発物質から開始し、複数の段階を経ます。主要な段階には、ベンゾイミダゾールとキノロンの部位の形成、続いてそれらを結合させて最終化合物とするものがあります。 温度、溶媒、触媒などの特定の反応条件は、収率と純度を高くするために最適化されています .
工業生産方法: ドビチニブの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の純度と一貫性を確保するための厳しい品質管理措置が含まれます。 高性能液体クロマトグラフィー(HPLC)や質量分析(MS)などの技術が品質保証に使用されます .
3. 化学反応の分析
反応の種類: ドビチニブは、次のようなさまざまな化学反応を起こします。
酸化: ドビチニブは、特定の条件下で酸化されて酸化された誘導体を形成することができます。
還元: 還元反応は、キノロン部位を変更することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: これらの反応によって生成される主要な生成物は、使用された特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、置換はベンゾイミダゾール環にさまざまな官能基を導入することができます .
4. 科学研究での応用
ドビチニブは、次のような幅広い科学研究応用があります。
化学: RTKの阻害を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達経路と細胞プロセスへの影響について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dovitinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzimidazole and quinolinone moieties, followed by their coupling to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of Dovitinib follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality assurance .
化学反応の分析
Types of Reactions: Dovitinib undergoes various chemical reactions, including:
Oxidation: Dovitinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinolinone moiety.
Substitution: Substitution reactions can occur at specific positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups onto the benzimidazole ring .
科学的研究の応用
Dovitinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RTKs.
Biology: Investigated for its effects on cell signaling pathways and cellular processes.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer, acute myeloid leukemia, and multiple myeloma
作用機序
ドビチニブは、腫瘍の増殖と血管新生に関与する複数のRTKを阻害することで効果を発揮します。FGFR3に強く結合し、そのリン酸化を阻害することで、腫瘍細胞の増殖を阻害し、腫瘍細胞の死を誘導します。 さらに、ドビチニブは、VEGFR、PDGFR、c-KITなどの他のRTKを阻害することで、細胞増殖と血管新生を抑制します .
類似の化合物:
スニチニブ: 類似の標的を持つ別のマルチターゲットRTK阻害剤ですが、効力と選択性のプロファイルが異なります。
ソラフェニブ: VEGFRとPDGFRを含む複数のRTKを阻害しますが、化学構造と活性のスペクトルが異なります。
ドビチニブのユニークさ: ドビチニブのユニークさは、特にFGFRに対する強力な活性を示す、幅広いRTK阻害スペクトルにあります。 これは、RTK関連経路の研究において貴重なツールであり、標的がん治療の有望な候補となります .
類似化合物との比較
Sunitinib: Another multi-targeted RTK inhibitor with similar targets but different potency and selectivity profiles.
Sorafenib: Inhibits multiple RTKs, including VEGFR and PDGFR, but has a different chemical structure and spectrum of activity.
Pazopanib: Targets VEGFR, PDGFR, and c-KIT, with a distinct mechanism of action and clinical applications
Uniqueness of Dovitinib: Dovitinib’s uniqueness lies in its broad spectrum of RTK inhibition, particularly its potent activity against FGFRs. This makes it a valuable tool in studying RTK-related pathways and a promising candidate for targeted cancer therapies .
特性
CAS番号 |
171261-33-9 |
|---|---|
分子式 |
C52H56BF24N |
分子量 |
1161.8 g/mol |
IUPAC名 |
tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium |
InChI |
InChI=1S/C32H12BF24.C20H44N/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h1-12H;5-20H2,1-4H3/q-1;+1 |
InChIキー |
GPEJTNCVDBQEMF-UHFFFAOYSA-N |
SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC |
正規SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)



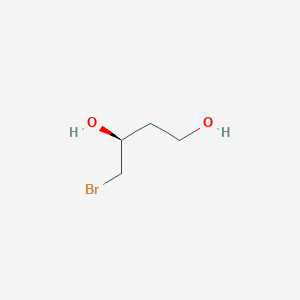

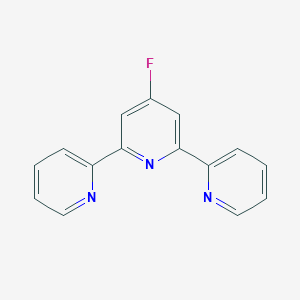
![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
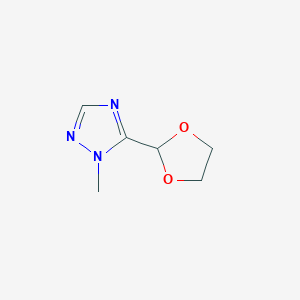
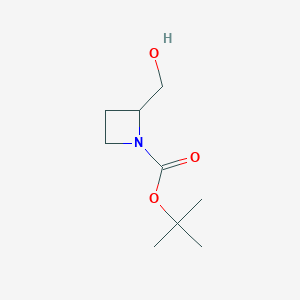
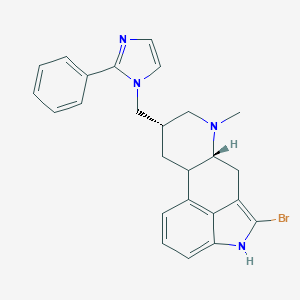

![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)
![(5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane](/img/structure/B65421.png)
